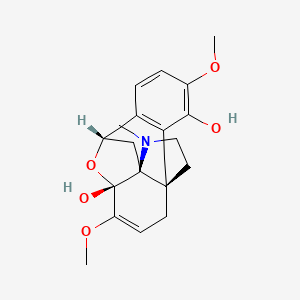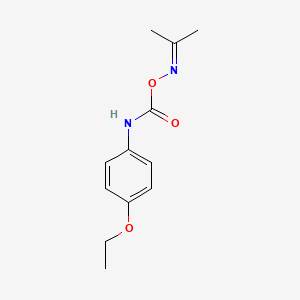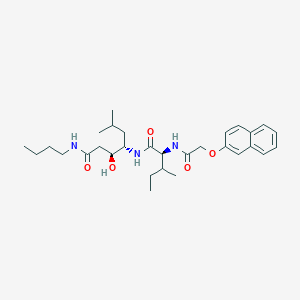
(3S,4S)-N-butyl-3-hydroxy-6-methyl-4-((2S,3S)-3-methyl-2-(2-(naphthalen-2-yloxy)acetamido)pentanamido)heptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PS-777621 is a small molecular compound known for its high antiplasmodial activity. It is primarily used as an inhibitor of plasmepsins I and II, which are enzymes involved in the life cycle of the malaria parasite, Plasmodium falciparum . This compound has shown significant potential in the treatment of malaria due to its ability to inhibit the growth of the parasite.
Preparation Methods
The synthesis of PS-777621 involves several steps. The compound is prepared starting from BocSta(3S,4S)OH by coupling with butylamine, followed by the removal of the Boc protecting group and coupling with BocIleOH . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the desired product is obtained. Industrial production methods for PS-777621 are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
PS-777621 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PS-777621 can lead to the formation of corresponding oxides, while reduction can yield alcohol derivatives.
Scientific Research Applications
PS-777621 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying enzyme inhibition and reaction mechanisms. In biology and medicine, it is primarily researched for its antimalarial properties. Studies have shown that PS-777621 can effectively inhibit the growth of Plasmodium falciparum, making it a promising candidate for the development of new antimalarial drugs . Additionally, its ability to inhibit plasmepsins I and II makes it a valuable tool for studying the biology of malaria parasites and the development of resistance mechanisms.
Mechanism of Action
The mechanism of action of PS-777621 involves the inhibition of plasmepsins I and II, which are aspartic proteases essential for the digestion of hemoglobin in the malaria parasite . By inhibiting these enzymes, PS-777621 disrupts the parasite’s ability to obtain nutrients from hemoglobin, leading to its death. The molecular targets of PS-777621 are the active sites of plasmepsins I and II, where it binds and prevents the enzymes from catalyzing the breakdown of hemoglobin .
Properties
Molecular Formula |
C30H45N3O5 |
|---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
(3S,4S)-N-butyl-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[(2-naphthalen-2-yloxyacetyl)amino]pentanoyl]amino]heptanamide |
InChI |
InChI=1S/C30H45N3O5/c1-6-8-15-31-27(35)18-26(34)25(16-20(3)4)32-30(37)29(21(5)7-2)33-28(36)19-38-24-14-13-22-11-9-10-12-23(22)17-24/h9-14,17,20-21,25-26,29,34H,6-8,15-16,18-19H2,1-5H3,(H,31,35)(H,32,37)(H,33,36)/t21?,25-,26-,29-/m0/s1 |
InChI Key |
ZOZZWZVOMAKBJD-BGRUSPQTSA-N |
Isomeric SMILES |
CCCCNC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)CC)NC(=O)COC1=CC2=CC=CC=C2C=C1)O |
Canonical SMILES |
CCCCNC(=O)CC(C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)COC1=CC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


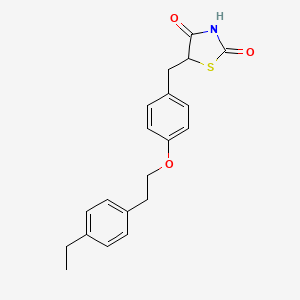
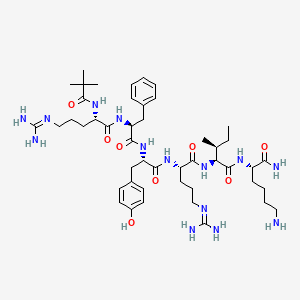
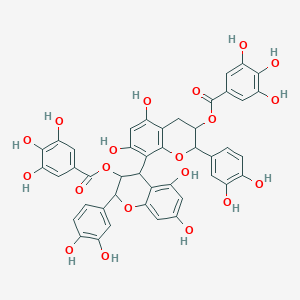
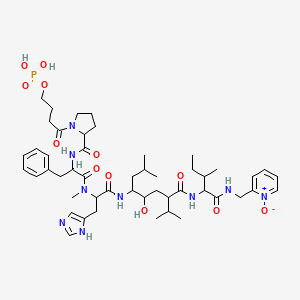

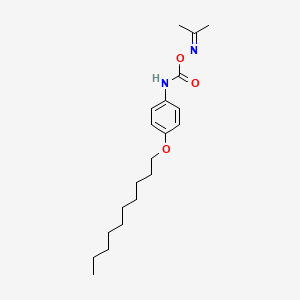

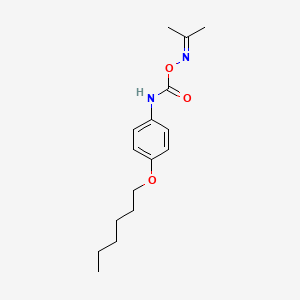
![[3-(2-hydroxy-5-oxo-2H-furan-3-yl)-4b,7,7,10a-tetramethyl-1,3,4,4a,5,6,6a,8,9,10,10b,11,12,12a-tetradecahydronaphtho[2,1-f]isochromen-1-yl] acetate](/img/structure/B10852728.png)
![N-[(1S,2S)-1-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-2-methyl-butyl]-2,4-dimethoxy-benzamide](/img/structure/B10852729.png)

